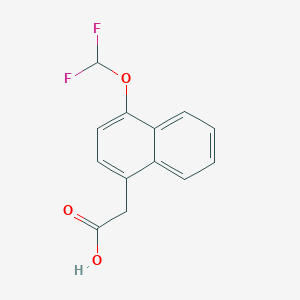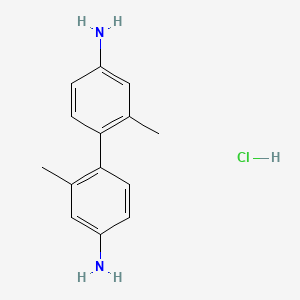
2,2'-Dimethylbenzidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethylbenzidine hydrochloride is an organic compound with the molecular formula C14H18ClN2. It is a derivative of benzidine and is primarily used in the synthesis of dyes and pigments. The compound appears as a light tan solid and is soluble in water, forming acidic aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethylbenzidine hydrochloride typically involves the reduction of 2,2’-dinitrobenzidine. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the complete reduction of the nitro groups to amine groups .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dimethylbenzidine hydrochloride is scaled up using large reactors where the reduction process is carefully monitored. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dimethylbenzidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Further reduction can lead to the formation of hydrazine derivatives.
Substitution: The amine groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are frequently used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under controlled conditions.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazine Derivatives: Formed through further reduction.
Substituted Benzidines: Formed through substitution reactions.
Scientific Research Applications
2,2’-Dimethylbenzidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Employed in genetic toxicology studies to evaluate mutagenicity.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-Dimethylbenzidine hydrochloride involves its interaction with various molecular targets. In biological systems, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA, leading to mutagenic effects. The pathways involved in its mechanism include oxidative stress and the formation of DNA adducts .
Comparison with Similar Compounds
Benzidine: A parent compound with similar chemical properties but higher toxicity.
3,3’-Dimethylbenzidine: Another derivative with different substitution patterns.
4,4’-Diaminodiphenylmethane: A structurally related compound used in polymer production.
Uniqueness: 2,2’-Dimethylbenzidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and applications. Its lower toxicity compared to benzidine makes it a preferred choice in certain industrial applications .
Properties
CAS No. |
96196-27-9 |
|---|---|
Molecular Formula |
C14H16N2.HCl C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
4-(4-amino-2-methylphenyl)-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
CZFJZGCNFULLBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=C(C=C(C=C2)N)C.Cl |
melting_point |
greater than 572 °F (NTP, 1992) |
physical_description |
2,2'-dimethylbenzidine hydrochloride is a light tan solid. (NTP, 1992) |
solubility |
50 to 100 mg/mL at 66 °F (NTP, 1992) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


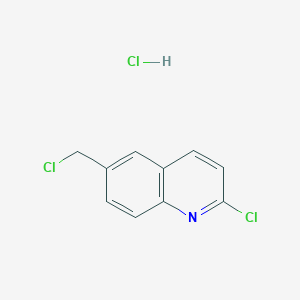
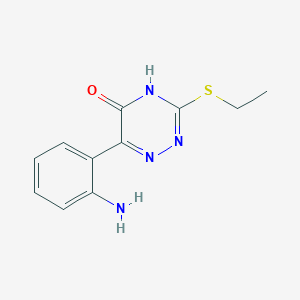
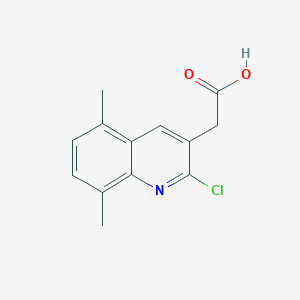

![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)



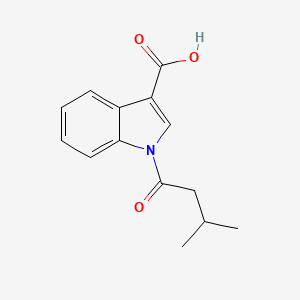
![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)



